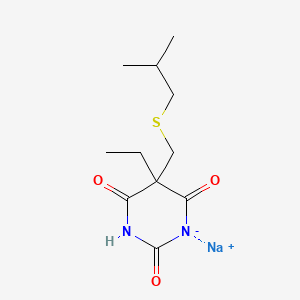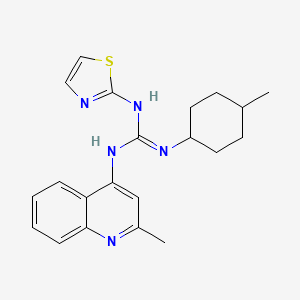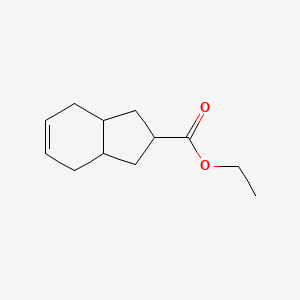
1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester is a chemical compound with a complex structure that belongs to the class of indene derivatives This compound is characterized by its hexahydroindene core, which is a saturated bicyclic structure, and an ethyl ester functional group attached to the carboxylic acid moiety
Preparation Methods
The synthesis of 1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indene derivative . Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups .
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs. In industry, it can be used as an intermediate in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action for this compound .
Comparison with Similar Compounds
1H-Indene-2-carboxylic acid, 2,3,3a,4,7,7a-hexahydro-, ethyl ester can be compared with other similar compounds, such as 1H-Indene-2-carboxylic acid and 1H-Indole-2-carboxylic acid, ethyl ester. These compounds share structural similarities but differ in their functional groups and degree of saturation. The uniqueness of this compound lies in its hexahydroindene core and ethyl ester group, which confer specific chemical properties and reactivity .
Properties
CAS No. |
70071-93-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl 2,3,3a,4,7,7a-hexahydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-4,9-11H,2,5-8H2,1H3 |
InChI Key |
PLUYQOMGIQDWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC=CCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


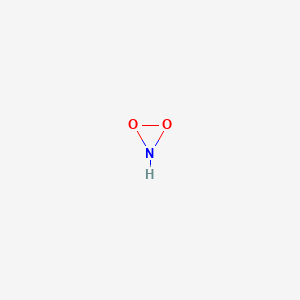
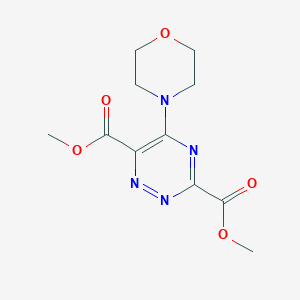
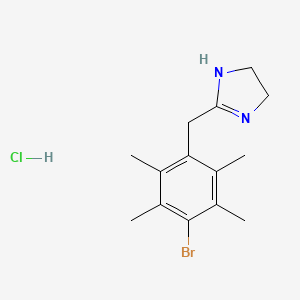
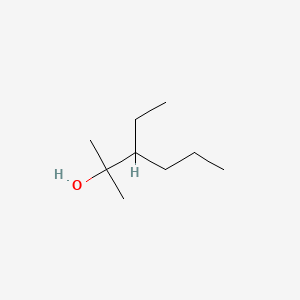
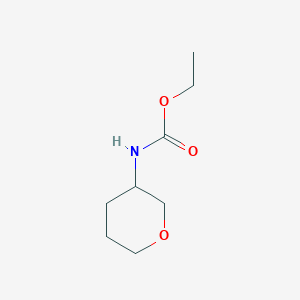




![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)
